molecular formula C22H18FN3O2S2 B2840952 N-(2,6-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260936-92-2

N-(2,6-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2840952
CAS No.: 1260936-92-2
M. Wt: 439.52
InChI Key: WEJBVWPKULXPAT-UHFFFAOYSA-N
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Description

The compound N-(2,6-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring:

  • A thieno[3,2-d]pyrimidin-4-one heterocyclic core, which is fused with a thiophene ring and substituted at position 3 with a 2-fluorophenyl group.
  • A sulfanyl (-S-) linker connecting the acetamide moiety to the pyrimidine ring.
  • An N-(2,6-dimethylphenyl) group attached to the acetamide, contributing steric bulk and lipophilicity.

The structural components align with motifs seen in kinase inhibitors or pesticidal agents, but further studies are required to confirm its activity.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-13-6-5-7-14(2)19(13)25-18(27)12-30-22-24-16-10-11-29-20(16)21(28)26(22)17-9-4-3-8-15(17)23/h3-11H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJBVWPKULXPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The initial step often involves the cyclization of appropriate precursors to form the thienopyrimidine ring. This can be achieved through a condensation reaction between a thiophene derivative and a suitable amine under acidic or basic conditions.

    Introduction of the Fluorophenyl Group:

    Attachment of the Dimethylphenyl Moiety: The final step is the coupling of the dimethylphenyl group to the thienopyrimidine core, typically via an amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the molecule is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Reagent Conditions Product Yield
Hydrogen peroxide (H₂O₂)Room temperature, acidic pHSulfoxide derivative (mono-oxidized intermediate)65–70%
m-Chloroperbenzoic acid (mCPBA)Dichloromethane, 0°C → RTSulfone derivative (di-oxidized product)80–85%

Key Observations :

  • Oxidation selectivity depends on stoichiometry and reaction time. Excess oxidant drives the reaction to sulfone formation .

  • The thienopyrimidine ring remains intact under mild oxidation conditions, preserving the core structure.

Reduction Reactions

Reductive cleavage of the sulfanyl group or modification of the acetamide moiety has been reported.

Reagent Conditions Product Yield
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, refluxThioether intermediate (via S–C bond cleavage)50–55%
Sodium borohydride (NaBH₄)Methanol, RTPartial reduction of ketone groups (if present in derivatives)Not quantified

Mechanistic Insights :

  • LiAlH₄ preferentially targets the sulfanyl-acetamide bond, yielding a thiol intermediate that dimerizes to form disulfides .

  • NaBH₄ exhibits limited reactivity toward the thienopyrimidine system but may reduce peripheral carbonyl groups in modified analogs.

Substitution Reactions

The fluorophenyl and dimethylphenyl groups participate in electrophilic substitution, while the acetamide moiety undergoes nucleophilic acyl substitution.

Electrophilic Aromatic Substitution

Reagent Position Modified Product Notes
Bromine (Br₂)Fluorophenyl ring4-Bromo-2-fluorophenyl derivativeRegioselectivity influenced by fluorine's meta-directing effect.
Nitration (HNO₃/H₂SO₄)Dimethylphenyl ring3-Nitro-2,6-dimethylphenyl derivativeSteric hindrance limits para-substitution.

Nucleophilic Acyl Substitution

Reagent Conditions Product
Primary amines (RNH₂)Reflux in DMFSubstituted acetamide derivatives
Hydrazine (NH₂NH₂)Ethanol, 80°CHydrazide analog

Synthetic Applications :

  • Bromination and nitration enable further functionalization for structure-activity relationship (SAR) studies.

  • Acetamide substitution enhances solubility or introduces bioisosteres for pharmacological optimization .

Cycloaddition and Ring-Opening Reactions

The thieno[3,2-d]pyrimidine core participates in [4+2] cycloadditions under specific conditions:

Reagent Conditions Product
Maleic anhydrideToluene, 110°CDiels-Alder adduct at the dihydrothienopyrimidine moiety
Ozone (O₃)−78°C, followed by reductive workupRing-opened sulfoxide derivative

Challenges :

  • Ring-opening reactions risk destabilizing the pharmacophoric thienopyrimidine scaffold, limiting their utility in drug design .

Photochemical Reactions

UV irradiation induces isomerization or bond cleavage:

Condition Observation
UV light (254 nm)Cis-trans isomerization of the acetamide group
Prolonged irradiationDegradation of the sulfanyl linker, forming disulfides and thienopyrimidine fragments

Stability Considerations :

  • Light-sensitive storage conditions are recommended to prevent decomposition .

Scientific Research Applications

Basic Information

  • Chemical Formula : C22H18FN3O2S2
  • Molecular Weight : 439.5 g/mol
  • CAS Number : 1260936-92-2

Structural Characteristics

The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of fluorine and sulfur moieties enhances its pharmacological profiles, making it a candidate for further investigation in drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,6-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. Research has shown that the thieno-pyrimidine scaffold can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: In Vitro Studies

A study demonstrated that a related compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Its structural components allow it to interact with bacterial membranes, potentially disrupting their integrity.

Case Study: Bacterial Inhibition

In vitro assays revealed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 30 µg/mL and 50 µg/mL, respectively. These findings suggest its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of thieno-pyrimidine derivatives have been investigated extensively. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study: Cytokine Modulation

In a controlled animal study, administration of a thieno-pyrimidine derivative led to a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in induced inflammation models. This indicates potential therapeutic applications in treating chronic inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that compounds like this compound may offer neuroprotective benefits.

Case Study: Neuroprotection in Animal Models

In rodent models of neurodegeneration, treatment with related compounds resulted in improved cognitive function and reduced neuronal apoptosis. The mechanisms involved may include antioxidant activity and modulation of neuroinflammatory responses .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienopyrimidine core could be involved in binding to active sites, while the fluorophenyl and dimethylphenyl groups might enhance binding affinity or specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogues from the evidence are compared below:

Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) Aryl Substituent Heterocyclic Core Linker Group Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reported Use
Target Compound 2,6-Dimethylphenyl Thieno[3,2-d]pyrimidin-4-one Sulfanyl - - - Unknown
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-Dichlorophenyl Dihydropyrimidin-4-one Thio 344.21 230 80 Not specified
Oxadixyl 2,6-Dimethylphenyl Oxazolidin-2-one Methoxy - - - Pesticide (fungicide)
Key Observations:

Aryl Substituents :

  • The target compound’s 2,6-dimethylphenyl group (electron-donating methyl groups) contrasts with the 2,3-dichlorophenyl group (electron-withdrawing Cl atoms) in . This difference may influence electronic properties and target binding.
  • Oxadixyl () shares the 2,6-dimethylphenyl group, which is critical in pesticidal activity due to enhanced lipophilicity and stability .

’s dihydropyrimidin-4-one lacks the fused thiophene ring, reducing aromaticity and rigidity . Oxadixyl’s oxazolidin-2-one core is smaller and oxygen-rich, favoring solubility but limiting planar interactions .

Linker Groups :

  • The sulfanyl (-S-) linker in the target may enhance metabolic stability compared to the thio (-S-) group in .
  • Oxadixyl’s methoxy-oxazolidinyl linker introduces polarity, likely improving water solubility for pesticidal formulations .

Biological Activity

N-(2,6-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS No. 1260936-92-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, biological mechanisms, and research findings related to its activity against various biological targets.

Chemical Structure and Properties

The compound's molecular formula is C22H18FN3O2S2C_{22}H_{18}FN_{3}O_{2}S_{2}, with a molecular weight of 439.5 g/mol. Its structure features a thienopyrimidine core linked to a sulfanyl acetamide moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC22H18FN3O2S2C_{22}H_{18}FN_{3}O_{2}S_{2}
Molecular Weight439.5 g/mol
CAS Number1260936-92-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Research indicates that it may act as an inhibitor of certain enzymes and receptors linked to inflammatory responses and cancer progression.

  • Enzyme Inhibition : The compound has been shown to inhibit autotaxin (ATX), an enzyme involved in lysophosphatidic acid (LPA) production, which plays a role in tumor progression and inflammation. Inhibition of ATX could potentially reduce tumor growth and metastasis .
  • Antimicrobial Activity : Preliminary studies have demonstrated that derivatives of thienopyrimidine compounds exhibit antimicrobial properties against various bacterial and fungal strains. The compound's structural features may enhance its interaction with microbial targets .

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

Case Studies

  • Antitumor Activity : In vitro assays indicated that the compound significantly inhibits cell proliferation in various cancer cell lines. The IC50 values for different cell lines ranged from 20 µM to 50 µM, suggesting moderate potency against cancer cells .
  • Antimicrobial Testing : A study evaluated the compound's effectiveness against six bacterial strains and three fungal strains. Results showed that it exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 50 µg/mL .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and its biological targets. These studies suggest favorable binding affinities with ATX and other relevant enzymes, supporting the experimental findings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2,6-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. Key steps include:

  • Thienopyrimidinone Core Formation : Cyclization of substituted thiophene derivatives with urea or thiourea under reflux in ethanol or DMF .
  • Sulfanyl Acetamide Coupling : Reacting the thienopyrimidinone intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMSO or DMF at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/DMSO mixtures to achieve >95% purity .

Q. How can the structural integrity and purity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computed data (e.g., δ ~12.50 ppm for NH protons, δ ~7.8–7.4 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~450–500) and fragmentation patterns .
  • Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values (e.g., C: 45–50%, N: 10–12%) .

Q. What solvents and conditions are suitable for solubility and stability testing?

  • Methodological Answer :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 7.4). Related compounds show moderate solubility in DMSO (≥10 mg/mL) and ethanol (5–10 mg/mL) .
  • Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH (3–9) for 72 hours. Monitor via HPLC to detect hydrolysis or oxidation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7), assay protocols (MTT vs. ATP-based viability), and compound concentrations.
  • Metabolic Stability : Check for metabolite interference using LC-MS/MS. For example, fluorophenyl substituents may undergo CYP450-mediated oxidation, altering activity .
  • Target Specificity : Use siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects (e.g., kinase inhibition vs. off-target DNA intercalation) .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

  • Methodological Answer :

  • Proteomics/Transcriptomics : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK or PI3K/AKT) .
  • Molecular Docking : Model interactions with predicted targets (e.g., EGFR kinase) using software like AutoDock Vina. Validate with SPR or ITC binding assays .
  • Crystallography : Co-crystallize the compound with target proteins (if available) using SHELX software for structure refinement .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced efficacy?

  • Methodological Answer :

  • Substituent Variation : Modify fluorophenyl (electron-withdrawing) or dimethylphenyl (steric bulk) groups to alter binding affinity. For example, replacing 2-fluorophenyl with 3,5-difluorophenyl improved potency in analogues by 2-fold .
  • Scaffold Hopping : Replace the thieno[3,2-d]pyrimidinone core with benzofuropyrimidine to assess bioavailability changes .
  • Pharmacokinetic Profiling : Measure logP (target 2–3), plasma protein binding (PPB), and metabolic half-life (t₁/₂) in microsomal assays .

Q. What crystallographic techniques are recommended for determining its solid-state structure?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (ethanol/water) and collect data on a Bruker D8 Venture diffractometer. Use SHELXL for refinement and PLATON for symmetry analysis .
  • Key Parameters : Monitor bond angles (e.g., C-S-C ~105°), dihedral angles (e.g., 15–25° between aromatic rings), and hydrogen-bonding networks (N-H⋯O/S) .

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